1-[3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone is a synthetic organic compound. It serves as a valuable building block in synthesizing various organic compounds, particularly in materials science and medicinal chemistry. [] This compound is not found in nature and has been primarily explored for its potential applications in material development.
The synthesis of 1-[3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone typically involves several key steps:
The molecular structure of 1-[3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone features:
The structural formula can be represented with InChI and SMILES notations:
InChI=1S/C12H14O4/c1-8(13)9-3-4-11(12(5-9)14-2)16-7-10-6-15-10/h3-5,10H,6-7H2,1-2H3
COC(=O)C1=C(C=CC(=C1)OCC2CO2)O
This structure indicates various functional groups that contribute to its chemical behavior and potential interactions in biological systems .
1-[3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone can participate in several types of chemical reactions:
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
The physical and chemical properties of 1-[3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 222.24 g/mol |
Density | 1.174 g/cm³ |
Boiling Point | 356.3 °C at 760 mmHg |
Flash Point | 158.6 °C |
LogP | 1.675 |
Index of Refraction | 1.53 |
These properties are crucial for understanding its behavior in various environments and applications .
1-[3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl]ethanone has several scientific applications:
It serves as an intermediate in synthesizing more complex organic molecules and is utilized as a reagent in various organic reactions.
Research indicates potential biological activities, including antimicrobial and anticancer properties, making it a candidate for further pharmacological studies.
Ongoing investigations explore its therapeutic applications, particularly in drug development targeting specific diseases.
The compound is used in producing specialty chemicals and materials such as polymers and resins .
CAS No.: 85551-10-6
CAS No.: 2134602-45-0
CAS No.: 58-36-6
CAS No.:
CAS No.: 290308-51-9